molecular formula C36H30NP B6338450 (1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97% CAS No. 1469882-57-2

(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97%

Cat. No. B6338450
CAS RN: 1469882-57-2
M. Wt: 507.6 g/mol
InChI Key: YHBAPPMVVCHAQC-LQFQNGICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97% is a useful research compound. Its molecular formula is C36H30NP and its molecular weight is 507.6 g/mol. The purity is usually 95%.
The exact mass of the compound (1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97% is 507.211586959 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Palladium(II) and Platinum(II) Complexes for Enantioselective Reactions

The compound has been utilized in forming stable complexes with Palladium(II) and Platinum(II), exhibiting significant enantioselectivity in carbonyl-ene reactions. Specifically, a Palladium(II) complex demonstrated exceptional enantioselectivities (ee values up to 99.6%) in reactions involving ethyl trifluoropyruvate and alkenes, offering both high yields and enantioselectivities. This is attributed to the compound's ability to create a deep chiral space, efficiently controlling reaction behavior and resulting in excellent enantioselectivity (Luo et al., 2010).

Rhodium-Catalyzed Asymmetric Hydrogenations

In another study, the compound was synthesized in diastereomers and used in rhodium-catalyzed asymmetric hydrogenations of prochiral olefins. The central chirality in the bridge was found to determine the configuration of the product, achieving excellent enantiomeric excesses (ee’s up to 99.9%) with specific arrangements of the compound, showcasing its role in enhancing reaction enantioselectivity (Balogh et al., 2013).

As a Chiral Ligand in Transition Metal-Catalyzed Reactions

Further, the compound is noted for its use as a chiral ligand in various transition metal-catalyzed asymmetric reactions, particularly in asymmetric hydrogenations. It has been highlighted for its physical properties, such as solubility in common organic solvents and methods for its preparation and purification, suggesting wide applicability in synthetic organic chemistry (Li et al., 2014).

In Allylic Alkylation

Additionally, its application extends to allylic alkylation, where ligands derived from the compound, in association with Pd(0), provided enantioselectivities up to 89% for specific epimers in the alkylation of racemic 1,3-diphenylprop-2-enyl acetate, underscoring the compound's influence on the creation of new stereogenic centers (Mikhael et al., 2006).

Chemical Stability and Asymmetric Catalysis

The chemical stability of phosphine-phosphoramidites derived from the compound has been elucidated through structural studies, revealing unique features contributing to its excellent stability. These attributes make it an efficient catalyst in the asymmetric hydrogenation of imines, demonstrating the compound's versatility and effectiveness in catalysis (Balogh et al., 2017).

properties

IUPAC Name

(1R,2R)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30NP/c37-35(27-13-3-1-4-14-27)36(28-15-5-2-6-16-28)38-23-29-21-19-25-11-7-9-17-31(25)33(29)34-30(24-38)22-20-26-12-8-10-18-32(26)34/h1-22,35-36H,23-24,37H2/t35-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBAPPMVVCHAQC-LQFQNGICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1C(C5=CC=CC=C5)C(C6=CC=CC=C6)N)C=CC7=CC=CC=C74
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1[C@H](C5=CC=CC=C5)[C@@H](C6=CC=CC=C6)N)C=CC7=CC=CC=C74
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-[(4S,11BR)-3,5-Dihydro-4H-dinaphtho[2,1-C:1',2'-E]phosphepin-4-YL]-1,2-diphenylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.